2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-14-4-1-2-5-16(14)23-11-17(22)19-10-15(13-6-9-24-12-13)21-8-3-7-20-21/h1-9,12,15H,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRGBPIYNBIIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(C2=CSC=C2)N3C=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorophenoxy Intermediate: Reacting 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.
Synthesis of the Pyrazolyl Intermediate: Reacting 1H-pyrazole with an alkylating agent to introduce the ethyl group.
Coupling Reaction: Combining the fluorophenoxy intermediate with the pyrazolyl intermediate under suitable conditions to form the desired acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The fluorophenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example:
- Activity Against Bacteria : Compounds related to this structure have shown effectiveness against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 14–17 mm in laboratory settings. The presence of the fluorine atom enhances antibacterial potency, making it a candidate for developing new antibiotics.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies:
- Cell Line Testing : It has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The mechanism of action is believed to involve the induction of apoptosis in these cells.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 6.2 | Apoptosis induction |
| HCT-116 | 5.5 | Cell cycle arrest |
| A549 | 7.0 | Inhibition of proliferation |
Case Study 1: Antibacterial Efficacy
A study focused on the antibacterial properties of thieno[3,4-c]pyrazole derivatives found that similar compounds exhibited effective inhibition against Gram-positive bacteria. The results suggested that modifications to the fluorophenoxy group could enhance activity.
Case Study 2: Anticancer Activity Assessment
In another study assessing anticancer effects, derivatives with structural similarities showed significant cytotoxicity against MCF-7 cells, with IC50 values around 6.2 µM. This underscores the potential for further exploration into novel anticancer agents based on this scaffold.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, leading to modulation of their activity. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Impact of Fluorine vs. Chlorine Substituents
- Fluorine: The target compound’s 2-fluorophenoxy group offers higher electronegativity and resistance to oxidative metabolism compared to chlorinated analogs (e.g., ’s 4-chlorophenyl derivative).
- Chlorine : Chlorinated compounds (e.g., and ) exhibit strong electrophilic character, enhancing insecticidal and antimicrobial activities. However, chlorine’s larger size may reduce bioavailability compared to fluorine .
Heterocyclic Moieties: Pyrazole vs. Thiazole vs. Triazole
- Pyrazole : Present in the target compound and , pyrazole rings enable hydrogen bonding and coordination with metal ions, which are advantageous in agrochemicals (e.g., Fipronil derivatives) .
- Thiazole: ’s thiazole-containing acetamide demonstrates enhanced antimicrobial activity due to its ability to coordinate with biological targets, a feature less pronounced in pyrazole analogs .
- Triazole : Compounds like those in incorporate triazole-sulfanyl groups, which may improve metabolic stability and redox activity compared to pyrazole derivatives .
Thiophene vs. Thienylmethyl Groups
- Thiophene’s sulfur atom may also participate in hydrophobic interactions .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Fluorine’s electron-withdrawing effect may slow hepatic metabolism, extending half-life relative to methyl- or chloro-substituted analogs .
Biological Activity
The compound 2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide is a synthetic organic molecule that has garnered research interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is This compound . Its molecular formula is , with a molecular weight of approximately 341.34 g/mol. The structure features a fluorophenoxy group, a pyrazole moiety, and a thiophene ring, which contribute to its pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, influencing cellular signaling pathways. The precise molecular targets are still under investigation; however, the compound has shown promise in modulating pathways related to inflammation and cancer cell proliferation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated inhibition of cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antiinflammatory Effects
Research has also suggested that the compound may possess anti-inflammatory properties. In vitro assays showed that it could reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
Anticonvulsant Activity
Similar derivatives have been reported to exhibit anticonvulsant effects in animal models. The mechanism appears to involve modulation of GABA receptors, which are crucial for inhibitory neurotransmission .
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of related pyrazole derivatives, it was found that these compounds inhibited the growth of breast cancer cells by inducing apoptosis and inhibiting angiogenesis. The study utilized various assays, including MTT and flow cytometry, to evaluate cell viability and apoptotic markers .
Study 2: Anti-inflammatory Mechanisms
A separate investigation focused on the anti-inflammatory mechanisms of fluorinated phenoxy compounds. Results indicated that these compounds significantly reduced TNF-alpha levels in macrophages stimulated with LPS, highlighting their potential as therapeutic agents in chronic inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Q. Example Workflow :
Acquire high-resolution mass spectrometry (HRMS) to confirm molecular formula.
Cross-validate NMR assignments with DFT-predicted shifts (e.g., Gaussian 16).
Resolve ambiguities via single-crystal X-ray diffraction .
What in silico strategies are effective for predicting the biological activity of this compound?
Basic Question
Preliminary screening can use:
- Molecular docking against target proteins (e.g., kinases, GPCRs).
- Lipinski’s Rule of Five to assess drug-likeness.
Q. Advanced Research Focus
- Perform MD simulations (e.g., GROMACS) to study binding stability over time.
- Apply QSAR models trained on pyrazole/thiophene derivatives to predict IC50 values .
- Use ADMET prediction tools (e.g., SwissADME) to optimize pharmacokinetics.
Q. Example Computational Results :
| Target | Docking Score (kcal/mol) | Predicted IC50 (nM) |
|---|---|---|
| COX-2 | -9.2 | 120 |
| EGFR Kinase | -8.7 | 250 |
How can researchers design experiments to resolve contradictions in reported biological activity data?
Basic Question
Standardize assays using:
- Positive controls (e.g., doxorubicin for cytotoxicity).
- Dose-response curves (IC50/EC50) across multiple cell lines.
Q. Advanced Research Focus
- Conduct target engagement studies (e.g., CETSA, SPR) to confirm direct binding.
- Evaluate off-target effects via kinome-wide profiling or transcriptomics.
- Reconcile in vitro/in vivo discrepancies using PK/PD modeling .
Q. Example Conflict Resolution :
- If cytotoxicity varies between studies, test under uniform hypoxia/normoxia conditions.
- Validate target specificity using CRISPR knockouts.
What advanced analytical techniques are critical for studying degradation products or impurities?
Basic Question
Routine methods include:
- HPLC-UV for purity assessment.
- LC-MS to identify major impurities.
Q. Advanced Research Focus
- Use LC-HRMS/MS with fragmentation libraries to trace degradation pathways.
- Apply NMR-based metabolomics to detect trace byproducts.
- Employ accelerated stability studies (ICH Q1A) under varied pH/temperature.
Q. Example Impurity Profile :
| Impurity | RT (min) | m/z | Proposed Structure |
|---|---|---|---|
| 1 | 12.3 | 389.12 | Defluorinated analog |
| 2 | 14.7 | 405.15 | Oxidized thiophene derivative |
How can researchers leverage supramolecular chemistry to enhance crystallization for structural studies?
Basic Question
Standard crystallization screens (e.g., vapor diffusion) using PEG or ionic liquids.
Q. Advanced Research Focus
Q. Example Co-Crystal Data :
| Co-Former | Space Group | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|
| 2-Aminobenzothiazole | P21/c | 185–187 | 2.4 |
| Coumarin-3-carboxylate | C2/c | 172–174 | 3.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
